molecular formula C22H23NO3 B1631330 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate CAS No. 89823-23-4

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Cat. No. B1631330
CAS RN: 89823-23-4
M. Wt: 349.4 g/mol
InChI Key: IGHSOWSFSFGPAZ-UHFFFAOYSA-N
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Description

6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is a white to almost white powder or crystal . It is also known as 6OCBs, a type of liquid crystal that is responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .


Synthesis Analysis

The synthesis of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate involves the use of 4-(hexyloxy bromide)-4’-cyanobiphenyl, acrylic acid, and KHCO3. These ingredients are added to 300 mL of DMF and heated for 12 hours. The reaction solvent is then cooled to room temperature and poured into deionized water, followed by filtration .


Molecular Structure Analysis

The molecular formula of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is C22H23NO3 . The InChI code is 1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 .


Physical And Chemical Properties Analysis

6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate has a melting point of 71°C . It is soluble in acetone . Its density is predicted to be 1.12±0.1 g/cm3 .

Scientific Research Applications

Liquid Crystal Elastomers

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is used in the synthesis of liquid-crystalline elastomers. These elastomers exhibit rapid deformation under direct current voltage when swollen in a low molecular weight liquid crystal, especially in the nematic phase. This property has implications for advanced materials with responsive characteristics (Kishi et al., 1994).

Alignment in Block Copolymers

The compound is instrumental in achieving microdomain alignment in block copolymers. For instance, it facilitates the alignment of poly(ethylene oxide) microdomains in magnetic fields. This alignment is significant for materials science, especially in the context of improving the structural and functional properties of polymers (Osuji et al., 2010).

Photoconductivity and Nonlinear Optical Properties

In the realm of photoconductivity and nonlinear optical properties, 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is used in synthesizing multifunctional monomers. These monomers, when copolymerized, yield photoconducting nonlinear optical polymers. Such materials are significant in the development of advanced photonic and electronic devices (Kim et al., 1999).

Liquid Crystalline Polymers and Photoinduced Alignment

The monomers containing 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate are key in preparing liquid crystalline polymers exhibiting photoinduced alignment. These materials show potential in the fields of optoelectronics and photonics, where controlled alignment is crucial (Zhu et al., 2006).

Photoreactive Vesicles

This compound also finds use in the synthesis of amphiphilic block copolymers forming large vesicles. The photo-softening effect observed in these vesicles is significant for applications in drug delivery and controlled release systems (Yan et al., 2011).

Optically Isotropic Mesophases

The copolymerization of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate can lead to the formation of optically isotropic mesophases in certain polymers. These phases are particularly interesting for their potential in creating new types of display technologies (Barmatov et al., 2007).

Dye-Sensitized Solar Cells

This compound is also relevant in the synthesis of organic dyes for dye-sensitized solar cells. The incorporation of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate in these dyes can enhance their photovoltaic properties, contributing to more efficient solar energy conversion (Saritha et al., 2017).

Safety And Hazards

The safety information for 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate includes several hazard statements: H302+H312+H332-H315-H319-H317 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSOWSFSFGPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100653-74-5
Record name 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100653-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

CAS RN

89823-23-4
Record name 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.26 g (4.27 mmol) of the resulting compound (9) and 1.8 ml (24.8 mmol) of anhydrous triethylamine dissolved in 20 ml of tetrahydrofuran under argon atmosphere was added dropwise 5 ml of an tetrahydrofuran solution containing 0.38 ml (4.08 mmol) of acryloyl chloride. The whole was stirred at room temperature overnight, thereby a salt precipitated. After addition of water to the reaction mixture, the whole was extracted with diethyl ether. The extract was purified by silica gel column chromatography. The resulting pale yellow solid was recrystallized from methanol to obtain 1.01 g of 4-cyano-4'-(6-acryloxyhexyloxy)biphenyl (10) (yield: 67.7%).
Name
resulting compound ( 9 )
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
D Mistry, SD Connell, SL Mickthwaite… - Nature …, 2018 - nature.com
Auxetic materials have negative Poisson’s ratios and so expand rather than contract in one or several direction(s) perpendicular to applied extensions. The auxetics community has long …
Number of citations: 56 www.nature.com
JJ Wie, KM Lee, TH Ware, TJ White - Macromolecules, 2015 - ACS Publications
Three-dimensional shape control is an enabler of dexterous motion in nature. Herein, we report on the thermally initiated out-of-plane (torsional) responses observed in a series of …
Number of citations: 66 pubs.acs.org
D Mistry, PB Morgan, JH Clamp, HF Gleeson - Soft Matter, 2018 - pubs.rsc.org
The mechanical properties of an all-acrylate liquid crystal elastomer (LCE) with a glass transition of 14 ± 1 C are reported. The highly nonlinear load curve has a characteristic shape …
Number of citations: 33 pubs.rsc.org
D Mistry, M Nikkhou, T Raistrick, M Hussain… - …, 2020 - ACS Publications
A family of acrylate-based isotropic Liquid Crystal Elastomers (LCEs) exhibit stress- and strain-optic coefficients orders of magnitude greater than conventional polymeric and …
Number of citations: 25 pubs.acs.org
D Mistry, HF Gleeson - Journal of Polymer Science Part B …, 2019 - Wiley Online Library
Despite the wealth of studies reporting mechanical properties of liquid crystal elastomers (LCEs), no theory can currently describe their complete mechanical anisotropy and nonlinearity…
Number of citations: 29 onlinelibrary.wiley.com
J Alamán, M López-Valdeolivas, R Alicante… - Sensors, 2019 - mdpi.com
Optical planar waveguide sensors, able to detect and process information from the environment in a fast, cost-effective, and remote fashion, are of great interest currently in different …
Number of citations: 9 www.mdpi.com
T Raistrick, Z Zhang, D Mistry, J Mattsson… - Physical Review …, 2021 - APS
Synthetic materials that are auxetic (negative Poisson's ratio) at a molecular level have long been sought after. An auxetic liquid crystal elastomer (LCE) was reported recently, but the …
Number of citations: 16 journals.aps.org
T Raistrick, M Reynolds, HF Gleeson, J Mattsson - Molecules, 2021 - mdpi.com
Liquid Crystal Elastomers (LCEs) combine the anisotropic ordering of liquid crystals with the elastic properties of elastomers, providing unique physical properties, such as stimuli …
Number of citations: 6 www.mdpi.com
S Li, Y Feng, W Wang, T Ji, J Han, P Long… - … Science and Technology, 2019 - Elsevier
Three-dimensional (3D) macroscopic chiral helixes using anisotropic polymer assembly shows a great potential for designing micromechanical systems and soft robotics. However, …
Number of citations: 15 www.sciencedirect.com
D Mistry, HF Gleeson - Crystals, 2020 - mdpi.com
We prepare a liquid crystal elastomer (LCE) with a spatially patterned liquid crystal director field from an all-acrylate LCE. Mechanical deformations of this material lead to a complex …
Number of citations: 6 www.mdpi.com

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